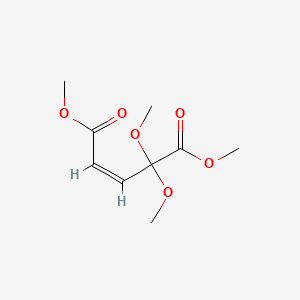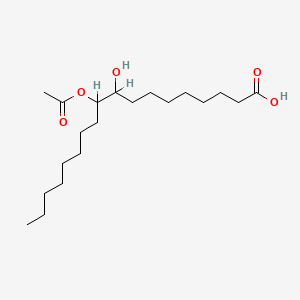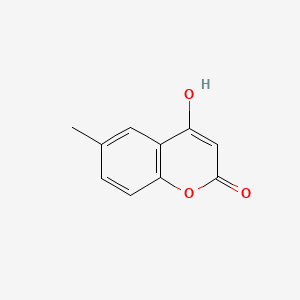
Z-Orn(boc)-OH dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Orn(boc)-OH dcha is a chemical compound with the molecular formula C30H49N3O6 . It is also known by other names such as Nα-Z-Nδ-Boc-L-ornithine dicyclohexyl ammonium salt . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis. This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C30H49N3O6 . The molecular weight of this compound is 547.737.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C30H49N3O6 and its molecular weight 547.737. More detailed information about its physical and chemical properties was not found in the retrieved sources.
Scientific Research Applications
Cholecystokinin Antagonists : The compound Boc-Trp-Orn(Z)-Asp-NH2 and its derivatives were studied for their antagonist properties in the context of cholecystokinin (CCK) analogues. These derivatives were found to competitively antagonize stimulation induced by CCK8 and displayed antagonist activity similar to their parent compounds. Such tripeptides could be useful for studying the relationships between peptide and non-peptide CCK antagonists (González-Muñiz et al., 1990).
Photocatalytic Activity : In the study of photocatalytic systems, 2D/2D Bi2O2CO3/Bi4O5Br2 (BOC/BOB) heterostructure was fabricated. The BOC component was found to enhance photocatalytic activity for NOx removal under simulated solar light illumination (Zhu et al., 2019).
Peptide Synthesis : The 2-(1-adamantyl)-2-propyl (Adp) ester group was investigated as a carboxyl protective group in peptide synthesis. The study synthesized a decapeptide using Z-Orn-Arg(NO2)-Pro-Pro-Gly-Phe-Ser(Bzl)-Pro-Pro-OAdp, demonstrating the potential of the Adp group in peptide synthesis (Mutulis et al., 2009).
Cancer Cell Death Induction : A study synthesized the triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH) and found that it inhibited the growth of human tumor cell lines at low micromolar concentrations. The compound induced cancer cell death via a p53-dependent activation of the mitochondrial pathway of apoptosis (Girasolo et al., 2017).
Conformational Constraint in Peptides : In a study aimed at synthesizing conformationally constrained peptides, (2R,3S)-3-amino-2-piperidineacetic acid derivatives were produced via catalytic hydrogenation of a β-ketoester obtained from Boc-Orn (Z)-OH. This approach was employed to introduce conformational constraints in peptide synthesis (Gomez-Monterrey et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDMNVANCXRHHF-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13665-13-9 |
Source


|
| Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13665-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

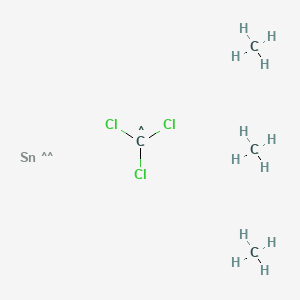



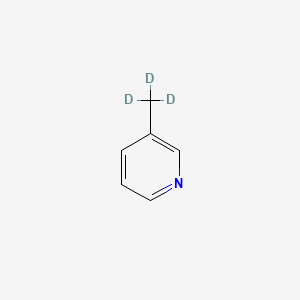
![3-(Perfluorophenyl)benzo[c]isoxazole](/img/structure/B576814.png)
